FtsZ-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FtsZ-IN-7 is a small-molecule inhibitor that targets the bacterial protein FtsZ, which is crucial for bacterial cell divisionInhibiting FtsZ disrupts this process, making this compound a promising candidate for the development of new antibacterial agents .
Preparation Methods
The synthesis of FtsZ-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions in larger reactors, optimizing reaction conditions to maximize yield and purity, and ensuring the safety and environmental compliance of the processes .
Chemical Reactions Analysis
FtsZ-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
FtsZ-IN-7 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the polymerization and dynamics of FtsZ, providing insights into the fundamental processes of bacterial cell division.
Biology: It serves as a probe to investigate the role of FtsZ in bacterial cytokinesis and to identify potential targets for antibacterial drug development.
Medicine: this compound is being explored as a potential antibacterial agent, particularly against multidrug-resistant bacterial strains. Its ability to inhibit FtsZ makes it a promising candidate for the development of new antibiotics.
Industry: The compound is used in the development of antibacterial coatings and materials, providing a means to prevent bacterial contamination and infection in various industrial applications
Mechanism of Action
FtsZ-IN-7 exerts its effects by binding to the GTP-binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption of the Z-ring assembly halts bacterial cell division, leading to cell death. The molecular targets involved include the GTP-binding pocket and key residues that are essential for FtsZ’s GTPase activity. The pathways affected by this inhibition include the bacterial cytokinesis pathway, which is crucial for cell division and proliferation .
Comparison with Similar Compounds
FtsZ-IN-7 is unique in its high specificity and potency against FtsZ compared to other similar compounds. Some similar compounds include:
PC190723: Another FtsZ inhibitor that binds to a different site on the protein and has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
TXA707: A compound that inhibits FtsZ polymerization and has demonstrated antibacterial activity against various bacterial strains.
Withaperuvin C and Trifolirhizin: Phytoconstituents that have been identified as potential FtsZ inhibitors through virtual screening and molecular docking studies
This compound stands out due to its unique binding mode and the ability to inhibit FtsZ with high specificity, making it a valuable tool for research and a promising candidate for antibacterial drug development.
Properties
Molecular Formula |
C26H18BrN3O3 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C26H17N3O3.BrH/c1-32-22-9-5-3-7-20(22)28-26(31)15-10-11-19-18(14-15)16-12-13-29-21-8-4-2-6-17(21)25(30)24(29)23(16)27-19;/h2-14H,1H3,(H,28,31);1H |
InChI Key |
RASIABPCQHCLNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.